REACTION_CXSMILES
|
[O-:1]S(C(F)(F)F)(=O)=O.C([B+]CC[CH2:16][CH3:17])CCC.C(N([CH:24]([CH3:26])[CH3:25])CC)(C)C.[N:27]1[CH:32]=[CH:31][CH:30]=[C:29]([CH:33]=[O:34])[CH:28]=1>ClCCl>[CH2:26]([CH:24]([CH2:25][OH:1])[CH:33]([C:29]1[CH:28]=[N:27][CH:32]=[CH:31][CH:30]=1)[OH:34])[CH:16]=[CH2:17] |f:0.1|
|
Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.C(CCC)[B+]CCCC
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Name
|
|
Quantity
|
32.7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
5 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes at -78° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to -50° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 5° C.
|
Type
|
ADDITION
|
Details
|
hydrogen peroxide (11.5 ml, 30% w/v aqueous solution) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
poured into water (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (1:1 v/v
|
Type
|
TEMPERATURE
|
Details
|
gradually increasing to 100% ethyl acetate),
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C(C(O)C=1C=NC=CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |